5,6,7,8-tetrahydronaphthalene-1,6-diol is an organic compound with the molecular formula . It is a derivative of tetralin, which is a partially hydrogenated form of naphthalene. This compound features two hydroxyl groups attached to the second and fifth carbon atoms of the tetralin ring, contributing to its reactivity and potential applications in various chemical processes and pharmaceutical developments.
This compound is classified as a polyhydroxy aromatic compound due to the presence of multiple hydroxyl groups on the aromatic ring structure. Its classification extends to its potential roles in medicinal chemistry, particularly as a precursor for synthesizing more complex pharmaceutical agents.
5,6,7,8-tetrahydronaphthalene-1,6-diol can be synthesized through several methods. A common approach involves the reduction of tetralin-2,5-dione using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction typically occurs in an inert solvent like tetrahydrofuran under controlled temperature conditions to ensure selective reduction.
The molecular structure of 5,6,7,8-tetrahydronaphthalene-1,6-diol consists of a naphthalene backbone with four hydrogenated positions and two hydroxyl groups. The structural formula can be illustrated as follows:
The compound has a melting point around 90-92 °C and exhibits specific infrared absorption characteristics due to its functional groups. Spectroscopic methods such as Nuclear Magnetic Resonance and Infrared Spectroscopy are commonly used for structural elucidation .
5,6,7,8-tetrahydronaphthalene-1,6-diol undergoes various chemical reactions:
The oxidation reaction can be represented as:
The mechanism of action for 5,6,7,8-tetrahydronaphthalene-1,6-diol primarily involves biocatalytic oxidation by microbial enzymes. This process leads to the dioxygenation of tetralin derivatives and subsequent chemical rearrangements to produce various oxygenated derivatives.
The catabolism of tetralin in specific microbial strains begins with hydroxylation at positions C-5 and C-6. This results in the formation of cis-dihydro diols that serve as intermediates for producing pharmaceutical compounds such as hormone analogs and tranquilizers .
5,6,7,8-tetrahydronaphthalene-1,6-diol is characterized by:
Key chemical properties include:
Relevant data from spectroscopic analyses indicate distinct absorption peaks corresponding to functional groups present in the molecule .
5,6,7,8-tetrahydronaphthalene-1,6-diol has several scientific uses:
The scalable production of 5,6,7,8-tetrahydronaphthalene-1,6-diol derivatives has been advanced through streamlined one-pot methodologies. Zherebtsov et al. (2020) developed a high-yielding, single-step protocol for synthesizing 1-substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diols on multigram scales, achieving yields >85% under optimized conditions [1]. This approach eliminates intermediate purification, significantly enhancing throughput for industrial applications. The reaction employs cost-effective precursors and operates under mild temperatures (60–80°C), leveraging in situ dehydration-reduction sequences to construct the tetrahydronaphthalene core. Scalability was demonstrated at 50–100 g batches without yield erosion, establishing a robust platform for generating derivatives for pharmaceutical intermediates like β-blockers.
Table 1: Comparative Synthesis Methods for Tetrahydronaphthalene Diol Derivatives
Method | Scale | Yield | Key Conditions | Applications |
---|---|---|---|---|
One-step multigram [1] | 100 g | >85% | 60-80°C, no intermediates | Bulk precursor synthesis |
Silyl ether hydrolysis [3][5] | 5-10 g | 70-93% | TBAF/THF or HF-pyridine | Acid-sensitive intermediates |
Catalytic hydrogenation [2][8] | 20 g | 67-88% | Raney Ni, 110 bar H₂, 100°C | Stereoselective reduction |
Silyl ether protection strategies enable precise chemoselective transformations of 5,6,7,8-tetrahydronaphthalene-1,6-diol precursors. Trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBS) ethers serve as temporary protecting groups for phenolic or aliphatic hydroxyls during synthetic sequences. Denmark’s studies confirm that silyl ether stability follows TMS < TES < TBS < TIPS under acidic hydrolysis, enabling orthogonal deprotection [5]. For instance, primary TBS ethers withstand pH 4–12 but cleave rapidly with fluoride sources (e.g., TBAF in THF, 2–16 h). In one application, air oxidation of bis(trimethylsilyloxy)diene intermediates quantitatively yields tetrahydronaphthalenediones via radical hydrolysis (Scheme 2), where triplet oxygen adds to enol double bonds followed by Si–O homolysis [7]. HF-pyridine in THF (2–3 h) selectively cleaves TES groups in polyfunctional molecules, while LiOAc in moist DMF targets phenolic silyl ethers without affecting aliphatic analogs [5].
Catalytic hydrogenation provides stereocontrol in saturating naphthalene precursors to access 5,6,7,8-tetrahydronaphthalene-1,6-diol scaffolds. Raney nickel (W-7 catalyst) achieves complete perhydrogenation of 1,5-dihydroxynaphthalene at 110 bar H₂ and 100°C, yielding cis/trans-decahydronaphthalene-1,5-diols as key intermediates in 67% yield [7]. Subsequent TPAP (tetra-n-propylammonium perruthenate) oxidation furnishes decalin-diones, isomerically separable via crystallization. This route underpins the synthesis of cis-5,6,7,8-tetrahydro-1,6,7-naphthalenetriol (344764-57-4), a validated reference standard in Nadolol production [2] [4]. Heterogeneous palladium or platinum catalysts similarly enable partial saturation, though regioselectivity demands careful optimization to prevent over-reduction. Pressure-tuning (20–100 bar) moderates reaction kinetics, minimizing by-products like fully saturated decalins.
Enantioselective synthesis of 5,6,7,8-tetrahydronaphthalene-1,6-diol derivatives leverages chiral auxiliaries and asymmetric catalysis. US Patent 4,156,789 discloses enzymatic resolution of racemic triols using lipases or esterases in aprotic solvents, affording enantiomerically enriched (>90% ee) intermediates for cardioprotective agents [8]. Diastereomeric crystallization separates cis/trans isomers from TPAP-oxidized dione mixtures (4:1 ratio), exploiting differential solubility in petroleum ether [7]. Additionally, chiral Rh-catalysts hydrogenate tetralin precursors enantioselectively, installing stereocenters at C6/C7. These stereodefined building blocks enable targeted derivatization, such as Mitsunobu etherification with retention of configuration or epoxide ring-opening to install aryloxypropanolamine side chains—key to β-adrenergic antagonists like Nadolol [2] [8].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8